molecular formula C9H8ClF6N B1457349 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride CAS No. 1443981-34-7

2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

Cat. No. B1457349
CAS RN: 1443981-34-7
M. Wt: 279.61 g/mol
InChI Key: ANYUIDYOYOWCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine hydrochloride, has a CAS Number of 1228879-03-5 . It has a linear formula of C9H8CLF6N and a molecular weight of 279.61 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F6N.ClH/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15;/h1-4,7H,16H2;1H . This code provides a standard way to encode the compound’s molecular structure.

It is a powder and is typically stored at room temperature .

Scientific Research Applications

Synthesis of Fluorinated Polymers

This compound serves as a starting material for synthesizing new fluorinated polymers with high average molecular weight, thermal stability, and good film-forming properties . These polymers are valuable in various industries, including aerospace and electronics, for their resistance to heat and chemical reactivity.

Organocatalysis

It is used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides . This application is crucial in the field of synthetic chemistry where selective oxidation reactions are needed to produce various chemical compounds.

Pharmaceutical Research

In pharmaceutical research, this compound can be utilized in the synthesis of potential medications, especially those that benefit from the inclusion of trifluoromethyl groups, which can enhance the biological activity and metabolic stability of pharmaceuticals .

Material Science

The compound’s unique structure allows it to be used in material science research, particularly in the development of materials with specific optical properties due to the presence of the trifluoromethyl group .

Analytical Chemistry

In analytical chemistry, it can be used as a reagent for the determination of specific residues in complex mixtures, such as non-steroidal anti-inflammatory drug (NSAID) residues in environmental samples .

Synthesis of Diazirines

It acts as a precursor for the synthesis of 3-trifluoromethyl-3-phenyldiazirine, a compound used in photoaffinity labeling, which is a method to study biological macromolecules and their interactions .

Asymmetric Synthesis

The compound undergoes asymmetric reduction with optically active Grignard reagents to form 2,2,2-trifluoro-1-phenylethanol, a key intermediate in the production of optically active substances .

Environmental Science

Due to its fluorinated nature, this compound can be studied for its environmental impact, particularly its persistence and bioaccumulation potential in ecosystems, which is a growing concern for fluorinated organic compounds .

properties

IUPAC Name

2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15;/h1-4,7H,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYUIDYOYOWCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
Reactant of Route 5
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.